Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Overview
Description
Ethyl Cytosine-5-carboxylate is a reagent for the synthesis of cytidine-5-carboxylic acid, which are potential anticancer agents.
Mechanism of Action
Target of Action
The primary target of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is Dihydroneopterin aldolase . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a coenzyme involved in the transfer of one-carbon units during various metabolic processes.
Mode of Action
It is believed to interact with its target enzyme, dihydroneopterin aldolase, potentially inhibiting its function . This interaction could lead to changes in the metabolic processes that rely on the enzyme’s activity.
Biochemical Pathways
The affected biochemical pathway is the tetrahydrofolate biosynthesis pathway. By interacting with Dihydroneopterin aldolase, this compound could disrupt the production of tetrahydrofolate, affecting downstream metabolic processes that rely on this coenzyme .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Dihydroneopterin aldolase. This could lead to a decrease in the production of tetrahydrofolate, affecting various metabolic processes that rely on this coenzyme .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells . .
Properties
IUPAC Name |
ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHDCMZITFQXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277303 | |
Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20187-46-6 | |
Record name | 20187-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20187-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20187-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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